molecular formula C13H16N2O3S2 B2570561 Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate CAS No. 59898-78-1

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

Cat. No.: B2570561
CAS No.: 59898-78-1
M. Wt: 312.4
InChI Key: BHRFJPASPWSNNT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is a complex organic compound with the molecular formula C13H16N2O3S2 and a molecular weight of 312.4 g/mol. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including ester and sulfanyl groups, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations. The scalability of the process is also considered, with continuous flow reactors being a potential method to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester group produces the corresponding alcohol.

Scientific Research Applications

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The mechanism by which Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate exerts its effects is often related to its ability to interact with biological macromolecules. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl and ester groups may also play a role in enhancing the compound’s binding affinity and specificity. Molecular targets and pathways involved include inhibition of specific enzymes or disruption of cellular processes critical for microbial or cancer cell survival.

Comparison with Similar Compounds

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

  • 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
  • 2-(5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various applications.

Properties

IUPAC Name

ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-18-9(16)6-19-13-14-11-10(12(17)15(13)4)7(2)8(3)20-11/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRFJPASPWSNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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